1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol
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Overview
Description
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol is an organic compound with the molecular formula C12H14F3NO It is characterized by the presence of a cyclobutanol ring substituted with an amino group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol typically involves the reaction of cyclobutanone with 3-(trifluoromethyl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine using hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted cyclobutanol derivatives
Scientific Research Applications
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity to these targets, leading to modulation of biological pathways. The amino group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(trifluoromethyl)cyclobutanol
- 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopentanol
- 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclohexanol
Uniqueness
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclobutanol is unique due to its specific combination of a cyclobutanol ring with an amino group and a trifluoromethylphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H14F3NO |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
1-[amino-[3-(trifluoromethyl)phenyl]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-4-1-3-8(7-9)10(16)11(17)5-2-6-11/h1,3-4,7,10,17H,2,5-6,16H2 |
InChI Key |
DSNOHKUETYSLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(C2=CC(=CC=C2)C(F)(F)F)N)O |
Origin of Product |
United States |
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